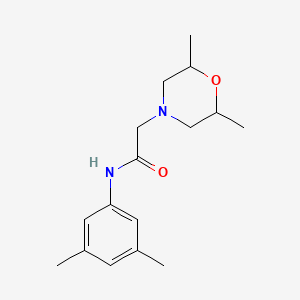
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide is not fully understood. It is believed to work by activating the immune system and inducing tumor necrosis factor-alpha (TNF-alpha) production. TNF-alpha is a cytokine that plays a key role in the body's immune response to cancer cells.
Biochemical and Physiological Effects:
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase vascular permeability, leading to increased blood flow to tumors. This increased blood flow can enhance the delivery of chemotherapy drugs to the tumor. 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide is its ability to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. This makes it a promising candidate for combination therapy. However, 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has also been shown to have limitations in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in vivo. It has also been shown to have a short half-life, which can limit its effectiveness.
Direcciones Futuras
There are a number of future directions for 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide research. One area of interest is the development of new formulations that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide treatment. Finally, there is interest in exploring the potential use of 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide in combination with other immunotherapies, such as checkpoint inhibitors, to enhance the immune response to cancer cells.
Métodos De Síntesis
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide can be synthesized through a multistep process starting from 3,5-dimethylphenylacetic acid. The first step involves the conversion of the acid to an acid chloride, which is then reacted with 2,6-dimethylmorpholine to form the corresponding amide. This amide is then treated with acetic anhydride to form 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. 2-(2,6-dimethyl-4-morpholinyl)-N-(3,5-dimethylphenyl)acetamide has also been shown to enhance the effectiveness of radiation therapy and chemotherapy in preclinical studies.
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-5-12(2)7-15(6-11)17-16(19)10-18-8-13(3)20-14(4)9-18/h5-7,13-14H,8-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXFUTSSWGVBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5314058.png)
![(3aS*,6aR*)-5-(3-methyl-2-furoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314064.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B5314078.png)
![2-(4-ethyl-1-piperazinyl)-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314085.png)
![2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-imine](/img/structure/B5314089.png)

![4-(1H-imidazol-4-ylmethyl)-1-methyl-9-(3-phenylpropanoyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5314106.png)
![2-(allylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314112.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5314121.png)
![4-hydroxy-1-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B5314127.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-3-(1H-tetrazol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5314143.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5314144.png)
![methyl 2-[5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5314145.png)
![1-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5314148.png)